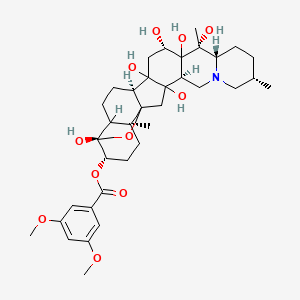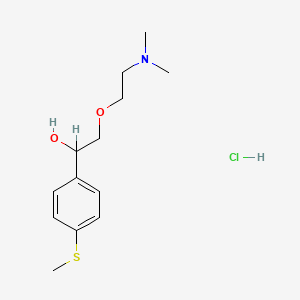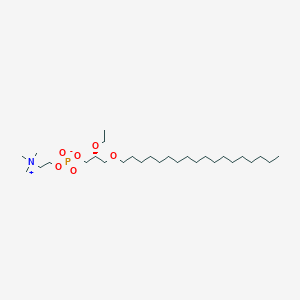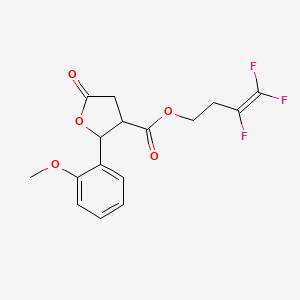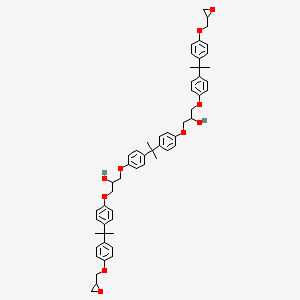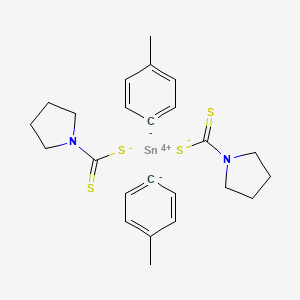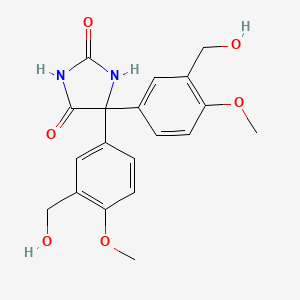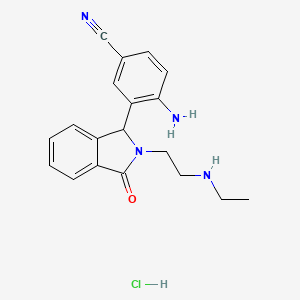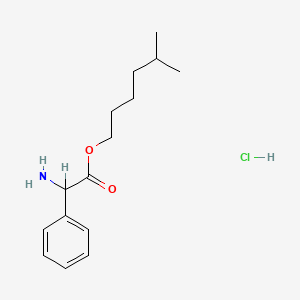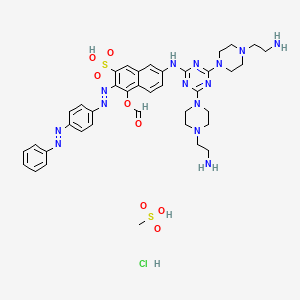
7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, formate, hydrochloride, methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, formate, hydrochloride, methanesulphonate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid involves multiple steps, starting with the formation of the triazine ring, followed by the introduction of the piperazine groups, and finally the azo coupling reaction to introduce the naphthalene and phenylazo groups. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and prolonged reaction times to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent product quality. The final product is often purified using techniques such as crystallization, filtration, and drying.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo groups can be reduced to form amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-quality dyes and pigments for textiles and plastics.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it can interact with cellular components through hydrogen bonding and electrostatic interactions. The azo groups can undergo redox reactions, leading to changes in the compound’s color, which is useful in analytical applications.
Comparison with Similar Compounds
Similar Compounds
- 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, sodium salt
- 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid, potassium salt
Uniqueness
The uniqueness of 7-((4,6-Bis(4-(2-aminoethyl)-1-piperazinyl)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((p-(phenylazo)phenyl)azo)naphthalene-2-sulphonic acid lies in its ability to form stable complexes with various ions and molecules, making it highly versatile in different applications. Its vibrant color and stability under various conditions also make it a preferred choice in industrial applications.
Properties
CAS No. |
85305-11-9 |
|---|---|
Molecular Formula |
C39H49ClN14O8S2 |
Molecular Weight |
941.5 g/mol |
IUPAC Name |
7-[[4,6-bis[4-(2-aminoethyl)piperazin-1-yl]-1,3,5-triazin-2-yl]amino]-4-formyloxy-3-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid;methanesulfonic acid;hydrochloride |
InChI |
InChI=1S/C38H44N14O5S.CH4O3S.ClH/c39-12-14-49-16-20-51(21-17-49)37-42-36(43-38(44-37)52-22-18-50(15-13-40)19-23-52)41-31-10-11-32-27(24-31)25-33(58(54,55)56)34(35(32)57-26-53)48-47-30-8-6-29(7-9-30)46-45-28-4-2-1-3-5-28;1-5(2,3)4;/h1-11,24-26H,12-23,39-40H2,(H,54,55,56)(H,41,42,43,44);1H3,(H,2,3,4);1H |
InChI Key |
JRSUIAJYPQWJJP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1CN(CCN1CCN)C2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)OC=O)N=NC5=CC=C(C=C5)N=NC6=CC=CC=C6)S(=O)(=O)O)N7CCN(CC7)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


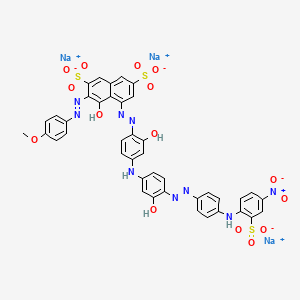
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![thiazol-5-ylmethyl N-[(1S,3S,4S)-1-benzyl-4-[[(2S)-2-[[2-(dimethylamino)thiazol-4-yl]methoxycarbonylamino]-3-methyl-butanoyl]amino]-3-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12750934.png)
